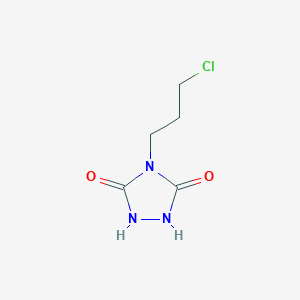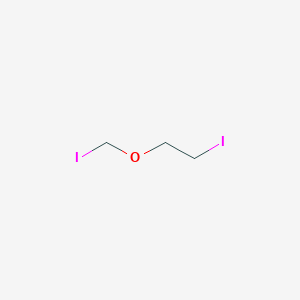
1-Iodo-2-(iodomethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-(iodomethoxy)ethane is an organic compound with the molecular formula C3H6I2O It is a halogenated ether, characterized by the presence of iodine atoms attached to an ethane backbone with a methoxy group
Preparation Methods
The synthesis of 1-Iodo-2-(iodomethoxy)ethane typically involves the halogenation of ethane derivatives. One common method is the reaction of 2-iodoethanol with iodine in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product. Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Iodo-2-(iodomethoxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction of the iodine atoms can yield simpler hydrocarbons or alcohols.
Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Iodo-2-(iodomethoxy)ethane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: The compound can be used in the study of halogenated organic molecules and their interactions with biological systems.
Industry: It may be used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(iodomethoxy)ethane involves its ability to participate in nucleophilic substitution reactions. The iodine atoms act as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is crucial for its applications in organic synthesis and other fields. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants.
Comparison with Similar Compounds
1-Iodo-2-(iodomethoxy)ethane can be compared with other halogenated ethers, such as:
1-Bromo-2-(bromomethoxy)ethane: Similar in structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
1-Chloro-2-(chloromethoxy)ethane: Contains chlorine atoms, which are less reactive than iodine, affecting its use in synthesis and other applications.
1-Fluoro-2-(fluoromethoxy)ethane: Fluorine atoms provide different chemical properties, such as increased stability and resistance to certain reactions.
Properties
CAS No. |
76442-03-0 |
|---|---|
Molecular Formula |
C3H6I2O |
Molecular Weight |
311.89 g/mol |
IUPAC Name |
1-iodo-2-(iodomethoxy)ethane |
InChI |
InChI=1S/C3H6I2O/c4-1-2-6-3-5/h1-3H2 |
InChI Key |
UMKSBSGLEHNFBN-UHFFFAOYSA-N |
Canonical SMILES |
C(CI)OCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


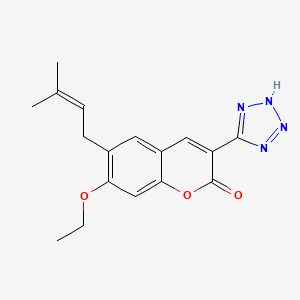
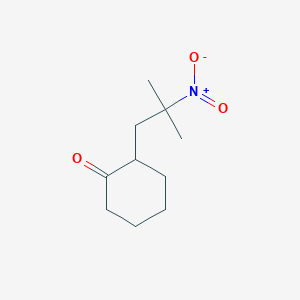
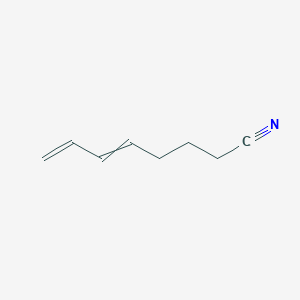
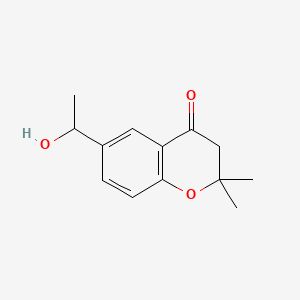
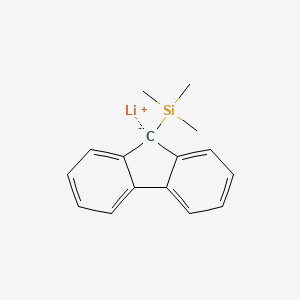
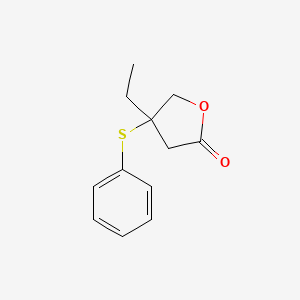
![2-Nitro-5-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B14433896.png)
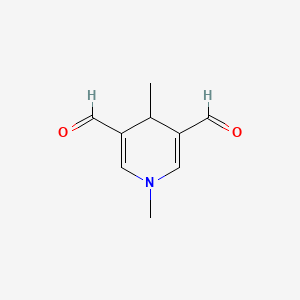
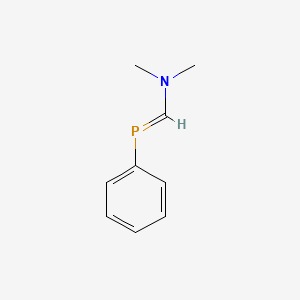
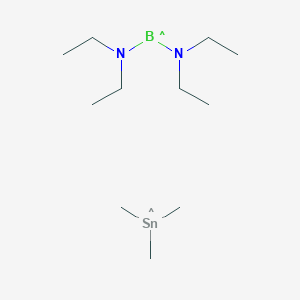
![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
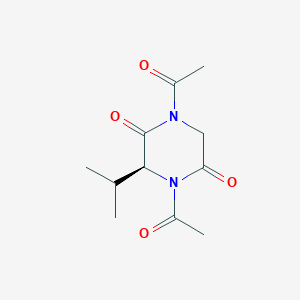
![2,6-Dibromo-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B14433942.png)
